Fingolimod-d4

Description

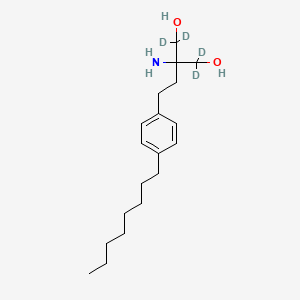

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGQTZUTZRNORY-ONNKGWAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Fingolimod-d4

An In-Depth Technical Guide to the Physical and Chemical Properties of Fingolimod-d4

Introduction

This compound is the deuterated analog of Fingolimod, a potent immunomodulating agent used in the treatment of relapsing-remitting multiple sclerosis.[1][2][3] As a stable isotope-labeled compound, this compound serves as an essential internal standard for the quantification of Fingolimod in biological samples using mass spectrometry-based assays.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, with data for the non-deuterated Fingolimod provided for comparison.

| Property | This compound | Fingolimod |

| IUPAC Name | 2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol[6] | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol[1] |

| Molecular Formula | C₁₉H₂₉D₄NO₂[5] | C₁₉H₃₃NO₂[1] |

| Molecular Weight | 311.5 g/mol [5][6] | 307.5 g/mol [1] |

| Monoisotopic Mass | 311.276236279 Da[6] | 307.251129295 Da[1] |

| Solubility | DMF: ≥ 20 mg/mL, DMSO: ≥ 10 mg/mL, Ethanol: 5 mg/mL[5][7] | - |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| CAS Number | 1346747-38-3[5] | - |

Chemical Structure and Stability

This compound is structurally identical to Fingolimod, with the exception of four deuterium atoms replacing the hydrogen atoms on the C1 and C3 positions of the propanediol backbone. This isotopic labeling provides a distinct mass difference, which is crucial for its use as an internal standard in mass spectrometry.

Stability and Storage: For long-term stability, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[7]

Mechanism of Action

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active metabolite, fingolimod-phosphate.[1][8][9] Fingolimod-phosphate is a structural analog of sphingosine-1-phosphate (S1P) and acts as a functional antagonist at S1P receptors.[8][9] It binds with high affinity to four of the five S1P receptor subtypes: S1P₁, S1P₃, S1P₄, and S1P₅.[8][9][10]

The primary therapeutic effect of Fingolimod in multiple sclerosis is mediated through its interaction with the S1P₁ receptor on lymphocytes.[9] Binding of fingolimod-phosphate to S1P₁ receptors on lymphocytes leads to the internalization and degradation of the receptors.[9] This downregulation of S1P₁ receptors prevents lymphocytes from exiting the lymph nodes, effectively sequestering them from the peripheral circulation.[8][9] The reduction of circulating lymphocytes, particularly autoaggressive T cells, limits their infiltration into the central nervous system (CNS), thereby reducing the inflammation and demyelination characteristic of multiple sclerosis.[8][9][10]

Beyond its effects on the immune system, Fingolimod can cross the blood-brain barrier and may exert direct effects within the CNS by modulating S1P receptors on neural cells.[9]

Experimental Protocols

Synthesis of Fingolimod

Various synthetic routes for Fingolimod have been reported.[2][11][12] A common approach involves the following key steps, starting from commercially available materials:

-

Friedel-Crafts Acylation: Reaction of n-octylbenzene with 3-nitropropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1-(4-octylphenyl)-3-nitropropan-1-one.[11]

-

Reduction of the Carbonyl Group: The ketone is reduced to a methylene group, for example, using triethylsilane and trifluoroacetic acid, to yield 1-(4-octylphenyl)-3-nitropropane.[11]

-

Double Henry Reaction (Nitroaldol Reaction): The nitroalkane is reacted with formaldehyde under basic conditions to introduce the two hydroxymethyl groups at the carbon adjacent to the nitro group, forming 2-(4-octylphenethyl)-2-nitropropane-1,3-diol.[11]

-

Reduction of the Nitro Group: The nitro group is reduced to a primary amine, for instance, by catalytic hydrogenation, to yield the final product, Fingolimod.[11]

For the synthesis of this compound, deuterated formaldehyde or other deuterated reagents would be introduced at the appropriate step to achieve the desired isotopic labeling on the C1 and C3 positions.

Quantification of Fingolimod in Human Blood by LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of Fingolimod in biological matrices. A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is outlined below.[4][13][14][15]

1. Sample Preparation (Liquid-Liquid Extraction) [14]

-

Pipette 1 mL of human whole blood into a tube.

-

Add a known amount of this compound internal standard (e.g., 70 µL of 10 ng/mL solution).[14]

-

Vortex for 10 seconds.

-

Add 5 mL of an extraction solvent (e.g., ethyl acetate) and shake for 3 minutes.[14]

-

Centrifuge at 4400 rpm for 5 minutes to separate the layers.[14]

-

Freeze the sample at -20°C to solidify the aqueous layer.[14]

-

Decant the organic supernatant into a clean tube.

-

Evaporate the solvent under a stream of compressed air in a water bath at 35°C.[14]

-

Reconstitute the residue in 170 µL of the mobile phase and vortex for 2 minutes.[14]

-

Transfer the solution to an autosampler vial for injection.

2. Chromatographic Conditions [4]

-

LC System: Agilent 1200 series or equivalent.[13]

-

Column: Kinetex biphenyl column (100 x 4.6 mm, 2.6 µm) or equivalent.[4]

-

Mobile Phase: Isocratic elution with a suitable mobile phase.

-

Flow Rate: 0.8 mL/min.[4]

-

Column Temperature: 45°C.[4]

-

Injection Volume: 100 µL.[16]

3. Mass Spectrometric Conditions [14]

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.[13]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

-

MRM Transitions:

4. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, precision, accuracy, linearity, stability, and limits of detection and quantification.[4]

References

- 1. Fingolimod | C19H33NO2 | CID 107970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C19H33NO2 | CID 71316987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]

- 9. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medcraveonline.com [medcraveonline.com]

Fingolimod-d4 CAS number and commercial suppliers

An In-Depth Technical Guide to Fingolimod-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the immunomodulating drug Fingolimod. This document covers its chemical identity, commercial availability, and detailed technical information pertinent to its application in research and development, particularly as an internal standard in analytical methods.

Chemical Identity and Properties

This compound is a stable, isotopically labeled form of Fingolimod, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Fingolimod in biological matrices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citations |

| CAS Number | 1346747-38-3 | [1][2][3] |

| Synonyms | FTY720-d4, 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4 | [2][3][4] |

| Molecular Formula | C₁₉H₂₉D₄NO₂ | [1][2][3] |

| Molecular Weight | 311.5 g/mol | [1][2] |

| Appearance | White to off-white solid | [5][6] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml | [1] |

Table 2: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Citations |

| CAS Number | 1346604-90-7 | [5][6][7] |

| Synonyms | 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4 Hydrochloride, FTY720-d4 Hydrochloride | [6] |

| Molecular Formula | C₁₉H₃₀D₄ClNO₂ | [6] |

| Molecular Weight | 347.96 g/mol | [6][7] |

| Purity | >95% (HPLC) | [7] |

Commercial Suppliers

This compound and its hydrochloride salt are available from several specialized chemical suppliers. Researchers should request a Certificate of Analysis from the supplier to ensure the quality and purity of the compound.

Table 3: Commercial Suppliers of this compound and its Hydrochloride Salt

| Supplier | Product Name | CAS Number |

| Cayman Chemical | This compound | 1346747-38-3 |

| Simson Pharma Limited | Fingolimod D4 | 1346747-38-3 |

| Pharmaffiliates | This compound | 1346747-38-3 |

| MedChemExpress | This compound | Not specified |

| ESS Chem Co. | This compound Hydrochloride | 1346604-90-7 |

| Sussex Research | This compound.HCl | 1346604-90-7 |

Synthesis and Characterization

General Synthetic Approach

While specific synthesis details for this compound are proprietary to the manufacturers, a general retrosynthetic analysis of Fingolimod suggests several viable routes. The deuterium atoms are typically introduced using a deuterated reagent at a suitable step in the synthesis. One common approach involves the construction of the 2-amino-1,3-propanediol headgroup and its attachment to the 4-octylphenethyl side chain.

A plausible synthetic route for Fingolimod is a multi-step process starting from commercially available materials like n-octylbenzene or octanophenone.[8][9][10][11] For the deuterated analog, a key intermediate, such as a deuterated version of a nitro-alkane or a malonate derivative, would be used to introduce the deuterium atoms at the desired positions.

Analytical Characterization

The identity and purity of Fingolimod and its deuterated analog are confirmed using a combination of analytical techniques. The US Food and Drug Administration (FDA) chemistry review for Fingolimod hydrochloride specifies methods that are also applicable to its deuterated form.[12]

-

Identity: Confirmed by Infrared (IR) Spectroscopy and X-ray Powder Diffraction (XRPD).[12]

-

Purity and Assay: Determined by High-Performance Liquid Chromatography (HPLC).[12][13][14]

-

Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and the location of the deuterium labels.

Mechanism of Action and Signaling Pathways

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases (primarily SPHK2) to its active form, Fingolimod-phosphate.[5][7] Fingolimod-phosphate is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[7] Its primary therapeutic effect in multiple sclerosis is due to its action on S1P₁ receptors on lymphocytes, which leads to their sequestration in lymph nodes and a reduction of their infiltration into the central nervous system.[4][7]

The binding of Fingolimod-phosphate to its receptors activates various downstream signaling pathways through different G-proteins.

References

- 1. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]

- 2. To fingolimod and beyond: The rich pipeline of drug candidates that target S1P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fingolimod for the treatment of neurological diseases—state of play and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scripps.edu [scripps.edu]

- 8. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. ijacskros.com [ijacskros.com]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensitive, reliable and simultaneous determination of Fingolimod and Citalopram drug molecules used in multiple sclerosis treatment based on magnetic solid phase extraction and HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Fingolimod-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fingolimod-d4. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other research applications. This document details storage recommendations, stability under various stress conditions, and the primary signaling pathway of its non-deuterated counterpart, Fingolimod.

This compound: An Overview

This compound is the deuterated analog of Fingolimod, an immunomodulating drug used in the treatment of multiple sclerosis. The incorporation of deuterium atoms makes it a valuable internal standard for the quantification of Fingolimod in biological matrices by mass spectrometry. Understanding its stability is crucial for ensuring the accuracy and reliability of experimental results.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on information from commercial suppliers and stability studies.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Protection |

| Solid | -20°C | Long-term | Protect from moisture |

| Stock Solutions | -20°C or -80°C | Up to 12 months | Store in tightly sealed vials |

| Working Solutions | Room Temperature | Up to 24 hours | Protect from light |

| Aqueous Solutions | Not Recommended | More than one day | N/A |

Note: While specific long-term stability data for this compound is not extensively published, the stability of its non-deuterated analog, Fingolimod, is well-documented and considered comparable.

Stability Profile of Fingolimod

Forced degradation studies on Fingolimod provide critical insights into its stability under various stress conditions. These studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways. The deuteration in this compound is not expected to significantly alter these degradation pathways.

Table 2: Summary of Fingolimod Forced Degradation Studies

| Condition | Reagents and Conditions | Observed Degradation |

| Acidic Hydrolysis | 1 M HCl at 80°C for 2 hours | Approximately 37% degradation.[1] |

| Basic Hydrolysis | 1 M NaOH at 80°C | Extensive degradation.[1] |

| Oxidative Stress | 3% H₂O₂ at 80°C for 2 hours | Significant degradation.[1] |

| Thermal Stress (Solution) | 80°C for 5 days | Approximately 67% degradation.[1] |

| Photolytic Stress (Solution) | Exposure to UV or visible light for 5 days | 50-64% degradation.[1] |

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies and developing in-house analytical methods. The following protocols are based on published stability-indicating HPLC methods for Fingolimod.

Stability-Indicating HPLC Method

This method is designed to separate Fingolimod from its degradation products, allowing for accurate quantification of the parent compound.

Table 3: HPLC Method Parameters for Fingolimod Stability Testing

| Parameter | Specification |

| Column | Nova-Pak C8 |

| Mobile Phase | 50 mM Potassium Dihydrogenphosphate (pH 3.0) and Acetonitrile (45:55, v/v) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 45°C |

Forced Degradation Study Protocol

The following is a general protocol for conducting forced degradation studies on Fingolimod.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Fingolimod in methanol.

-

Acidic Degradation: Mix the stock solution with 1 M HCl to a final concentration of 100 µg/mL and heat at 80°C.

-

Basic Degradation: Mix the stock solution with 1 M NaOH to a final concentration of 100 µg/mL and heat at 80°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL and heat at 80°C.

-

Thermal Degradation: Prepare a 100 µg/mL solution in a mixture of water and methanol (8:2, v/v) and heat at 80°C.

-

Photolytic Degradation: Expose a 100 µg/mL solution in a mixture of water and methanol (8:2, v/v) to UV and visible light.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute with the mobile phase, and inject into the HPLC system.

Mechanism of Action and Signaling Pathway

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate. This active metabolite is a sphingosine-1-phosphate (S1P) receptor modulator.[2][3]

Fingolimod's Impact on Lymphocyte Trafficking

Fingolimod-phosphate binds to S1P receptors on lymphocytes, causing their internalization and degradation.[4] This prevents lymphocytes from exiting the lymph nodes, leading to their sequestration and a reduction of circulating lymphocytes that can infiltrate the central nervous system.[5]

Caption: Fingolimod is phosphorylated and binds to the S1P1 receptor on lymphocytes, leading to receptor internalization and blocking their egress from lymph nodes.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound involves subjecting the compound to stress conditions and analyzing the resulting samples by a stability-indicating HPLC method.

Caption: Workflow for conducting forced degradation studies of this compound.

This technical guide provides essential information for the appropriate handling, storage, and analysis of this compound. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental data.

References

- 1. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scripps.edu [scripps.edu]

- 3. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Fingolimod Immune Effects Beyond Its Sequestration Ability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fingolimod-d4 Certificate of Analysis

Introduction

Fingolimod-d4 is a deuterated analog of Fingolimod (Gilenya), an immunomodulating drug primarily used in the treatment of multiple sclerosis (MS). The incorporation of deuterium (d4) makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, where it is used to quantify the non-deuterated parent drug in biological samples with high precision using mass spectrometry.[1][2] A Certificate of Analysis (CofA) is a critical quality assurance document that provides a detailed summary of the analytical tests performed on a specific batch of this compound, confirming its identity, purity, and other key characteristics. This guide provides a comprehensive explanation of the data and methodologies presented in a typical this compound CofA for researchers, scientists, and drug development professionals.

Understanding the Data: A Summary of Specifications

A Certificate of Analysis for this compound quantifies several critical parameters. The data is typically presented to assure the end-user of the material's quality and suitability for its intended research application. Below is a summary of typical specifications found on a CofA.

| Parameter | Typical Specification | Description |

| Chemical Name | 2-amino-2-(4-octylphenethyl)propane-1,1,3,3-d4-1,3-diol hydrochloride | The systematic name defining the chemical structure.[3] |

| Synonym | FTY720-d4 Hydrochloride | A common alternative name for the compound.[4] |

| CAS Number | 1346604-90-7 | A unique numerical identifier assigned by the Chemical Abstracts Service.[3][4][5] |

| Molecular Formula | C₁₉H₂₉D₄NO₂·HCl or C₁₉H₃₀D₄ClNO₂ | Represents the elemental composition of the molecule.[3][4][5] |

| Molecular Weight | ~347.96 g/mol | The mass of one mole of the substance.[3][4][5] |

| Appearance | White to Off-White Solid / Flakes | A description of the physical state and color of the material.[4][6] |

| Purity (by HPLC) | ≥98% (typically >99%) | The percentage of the desired compound in the sample, determined by High-Performance Liquid Chromatography.[4][6] |

| Isotopic Enrichment | ≥98% atom D | The percentage of deuterium atoms at the specified labeled positions.[4][6] |

| Identity (by MS) | Conforms to structure | Confirmation that the mass of the molecule matches its theoretical mass, verified by Mass Spectrometry. |

Analytical Workflow and Methodologies

The quality control testing of this compound involves a series of analytical procedures to verify its identity, purity, and structural integrity. The following diagram illustrates a typical workflow for the analysis of a this compound batch, leading to the generation of a Certificate of Analysis.

Experimental Protocols

Detailed methodologies are employed to generate the data presented on the CofA. Below are representative protocols for the key analytical techniques used.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate this compound from any impurities and quantify its purity as a percentage of the total detected peak area.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column : A reverse-phase column, such as a Zorbax Plus C8 (250x4.6 mm, 5µm) or a Nova-Pak C8, is commonly used.[7][8]

-

Mobile Phase : A mixture of an aqueous buffer and an organic solvent is used. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and a buffer like potassium dihydrogenphosphate (50 mM, pH 3.0) or Di-butyl ammonium phosphate.[7][8] For example, a ratio of 45:55 (v/v) acetonitrile to buffer might be used.[8]

-

Column Temperature : The column is often maintained at an elevated temperature, such as 30°C or 45°C, to ensure sharp peaks and reproducible retention times.[9]

-

Detection : Detection is typically performed at a low UV wavelength, such as 198 nm or 220 nm, where the analyte absorbs light.[8][9]

-

Sample Preparation : A known quantity of this compound is accurately weighed, dissolved in a suitable solvent (e.g., methanol), and diluted to a final concentration within the linear range of the method (e.g., 10 µg/mL) using the mobile phase.[7]

-

Analysis : The prepared sample is injected into the HPLC system. The area of the this compound peak is compared to the total area of all detected peaks to calculate the purity. The retention time for Fingolimod is typically several minutes, depending on the specific method.[7]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound, thereby verifying its identity. It is also the technique where this compound serves as an internal standard in quantitative bioanalysis.

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS). An API 4000 or similar instrument is frequently used.[10]

-

Ionization : Electrospray Ionization (ESI) in positive ion mode is typically employed, as the amine group on Fingolimod is readily protonated.[2][11]

-

Analysis Mode : For identity confirmation, a full scan is performed to find the protonated molecular ion [M+H]⁺. For quantification in bioanalytical methods, Multiple Reaction Monitoring (MRM) is used.[12]

-

Expected Mass : The theoretical monoisotopic mass of this compound (C₁₉H₂₉D₄NO₂) is approximately 311.29 Da. The expected protonated ion [M+H]⁺ would therefore have a mass-to-charge ratio (m/z) of approximately 312.3. The MRM transition for this compound is often m/z 312.4 → 259.3.[12]

-

Sample Preparation : The sample is dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile, and infused directly or injected via an LC system.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. For this compound, it is crucial for confirming the exact positions of the deuterium labels and the overall integrity of the molecular structure.

-

Instrumentation : A high-field NMR spectrometer (e.g., 750 MHz).[13]

-

Sample Preparation : The this compound sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD).[13] A reference standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is added for chemical shift calibration.[13]

-

¹H NMR Analysis : A proton NMR spectrum is acquired. The key confirmation for this compound is the significant reduction or complete absence of proton signals corresponding to the -CH₂-OH groups at positions 1 and 3 of the propane-1,3-diol moiety, as these protons have been replaced by deuterium. The rest of the spectrum should match that of non-deuterated Fingolimod, confirming the integrity of the carbon skeleton.

Mechanism of Action of Fingolimod

Fingolimod is a modulator of sphingosine-1-phosphate (S1P) receptors.[14][15] Its therapeutic effect in multiple sclerosis stems from its ability to reduce the migration of lymphocytes into the central nervous system (CNS). The diagram below outlines this signaling pathway.

References

- 1. A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 4. esschemco.com [esschemco.com]

- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 6. esschemco.com [esschemco.com]

- 7. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. mdpi.com [mdpi.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]

- 15. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Fingolimod-d4 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fingolimod-d4 is the deuterium-labeled version of Fingolimod (FTY720), an immunomodulating drug used in the treatment of multiple sclerosis.[1][2] In a research context, particularly in pharmacokinetic and bioanalytical studies, this compound serves as a critical internal standard for the quantification of Fingolimod in biological matrices using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] Accurate and consistent preparation of stock and working solutions is paramount to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of this compound solutions.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | 2-amino-2-(4-octylphenethyl)propane-1,1,3,3-d4-1,3-diol | [3][4] |

| Molecular Formula | C₁₉H₂₉D₄NO₂ | [3][5] |

| Molecular Weight | 311.5 g/mol | [3][5][6] |

| CAS Number | 1346747-38-3 | [3][5] |

| Appearance | Off-white solid | [4] |

| Purity | ≥98% | [7] |

| Solubility (Organic) | DMF: ≥ 20 mg/mLDMSO: ≥ 10 mg/mLEthanol: 5 mg/mLMethanol: Soluble | [3][4][8] |

| Storage (Solid) | 2-8 °C or -20°C | [4][7] |

| Storage (in Solvent) | -80°C (up to 6 months)-20°C (up to 1 month) | [8] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for preparing this compound stock and working solutions from the solid compound.

References

- 1. Fingolimod | C19H33NO2 | CID 107970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C19H33NO2 | CID 71316987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Bioequivalence Studies of Fingolimod Formulations Using Fingolimod-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of Fingolimod formulations, utilizing Fingolimod-d4 as an internal standard for quantitative analysis.

Introduction

Fingolimod is an immunomodulating drug used to treat relapsing forms of multiple sclerosis.[1] To ensure that generic formulations of Fingolimod are therapeutically equivalent to the innovator product, regulatory agencies require bioequivalence studies.[2][3][4] These studies are essential to compare the rate and extent of absorption of the active pharmaceutical ingredient from the test and reference products. A key component of these studies is a robust and validated bioanalytical method for the accurate quantification of Fingolimod in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving the required precision and accuracy in quantification by compensating for variability during sample processing and analysis.[5][6]

Fingolimod Pharmacokinetics

Fingolimod is well-absorbed after oral administration, with a bioavailability of over 90%.[7][8] The time to reach maximum plasma concentration (Tmax) is typically between 12 and 16 hours.[8][9] Fingolimod has a long elimination half-life of 6 to 9 days, and it takes 1 to 2 months to reach steady-state concentrations with daily dosing.[7][8] The drug is extensively metabolized, primarily through phosphorylation to the active metabolite, Fingolimod-phosphate.[9][10] Both Fingolimod and its active metabolite are highly protein-bound (over 99.7%).[8][9]

Bioequivalence Study Design

The design of a bioequivalence study for Fingolimod must account for its long half-life. Due to this, a standard two-way crossover design requires a lengthy washout period of at least 42 to 63 days to prevent carryover effects.[11][12] An alternative is a parallel study design.[13][14]

Key Pharmacokinetic Parameters for Bioequivalence Assessment:

-

Cmax: Maximum plasma concentration.

-

AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

For drugs with a long half-life like Fingolimod, AUC truncated at 72 hours (AUC0-72h) is often used for bioequivalence assessment.[12][13]

Table 1: Summary of Fingolimod Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Bioavailability | >90% | [7][8] |

| Tmax | 12 - 16 hours | [8][9] |

| Half-life (t1/2) | 6 - 9 days | [7][8] |

| Protein Binding | >99.7% | [8][9] |

| Volume of Distribution | ~1200 L | [9] |

| Clearance | 6.3 ± 2.3 L/h | [9] |

Experimental Protocols

Protocol 1: Bioequivalence Study Protocol

This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover study to compare a test Fingolimod formulation against a reference formulation.

1. Study Population:

-

Healthy adult male and female subjects, typically between 18 and 55 years of age.

-

Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.

2. Study Design:

-

A single-center, randomized, single-dose, open-label, two-way crossover study.

-

Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

-

A washout period of at least 42 days should separate the two treatment periods.[12]

3. Dosing and Administration:

-

Subjects receive a single oral dose of the test or reference Fingolimod formulation (e.g., 0.5 mg) with water after an overnight fast of at least 10 hours.[11]

-

Food is typically withheld for at least 4 hours post-dose.

4. Blood Sampling:

-

Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

-

A typical sampling schedule includes pre-dose (0 hour) and at 1, 2, 4, 6, 8, 10, 12, 14, 16, 18, 20, 24, 36, 48, and 72 hours post-dose.[11][13]

-

Plasma or whole blood is separated by centrifugation and stored frozen at -20°C or below until analysis.

5. Bioanalytical Method:

-

Quantification of Fingolimod and its active metabolite, Fingolimod-phosphate, in plasma or blood samples is performed using a validated LC-MS/MS method with this compound as the internal standard.

6. Pharmacokinetic and Statistical Analysis:

-

Pharmacokinetic parameters (Cmax, AUC0-72h) are calculated from the plasma concentration-time data using non-compartmental methods.

-

The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC0-72h should be within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.[11][12]

Protocol 2: LC-MS/MS Bioanalytical Method for Fingolimod and this compound

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fingolimod in human plasma, using this compound as an internal standard.

1. Materials and Reagents:

-

Fingolimod reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Fingolimod: m/z 308.3 → 255.2

-

This compound: m/z 312.3 → 259.2

-

4. Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Fingolimod.

-

The calibration curve should cover the expected concentration range in the study samples.

Table 2: Example Pharmacokinetic Results from a Fingolimod Bioequivalence Study

| Formulation | Cmax (ng/mL) | AUC0-72h (ng·h/mL) | Tmax (h) |

| Test | 0.85 ± 0.21 | 45.6 ± 11.2 | 14.5 ± 2.5 |

| Reference | 0.88 ± 0.23 | 46.8 ± 12.1 | 15.0 ± 3.0 |

| Ratio (Test/Ref) (90% CI) | 96.6% (90.5% - 103.1%) | 97.4% (92.3% - 102.8%) | - |

Visualizations

Fingolimod Signaling Pathway

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[10] After oral administration, it is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.[1][10] Fingolimod-phosphate then acts as a functional antagonist at S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system.[10][15][16]

Caption: Fingolimod's mechanism of action.

Bioequivalence Study Workflow

The workflow for a typical bioequivalence study of Fingolimod involves several key stages, from subject screening and enrollment to final statistical analysis and reporting.

Caption: Workflow of a Fingolimod bioequivalence study.

References

- 1. brieflands.com [brieflands.com]

- 2. fda.gov [fda.gov]

- 3. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]

- 4. FDA refreshes bioequivalence guidance for generic drugs | RAPS [raps.org]

- 5. A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Clinical pharmacokinetics of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]

- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 14. biopharmaservices.com [biopharmaservices.com]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Fingolimod Phosphate Using Fingolimod-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Fingolimod phosphate (Fingolimod-P), the active metabolite of the multiple sclerosis drug Fingolimod, in biological matrices. The method utilizes a stable isotope-labeled internal standard, Fingolimod-d4, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic, pharmacodynamic, and toxicokinetic studies of Fingolimod.

Introduction

Fingolimod (FTY720) is an immunomodulating drug used for the treatment of relapsing-remitting multiple sclerosis (RRMS).[1][2] Upon oral administration, Fingolimod is rapidly phosphorylated by sphingosine kinases to its active metabolite, Fingolimod phosphate.[3] Fingolimod-P is a sphingosine-1-phosphate (S1P) receptor modulator that acts as a functional antagonist, particularly on the S1P1 receptor subtype.[3][4] This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and thereby reducing the inflammatory response characteristic of MS.[4][5]

Accurate quantification of Fingolimod-P is crucial for understanding the pharmacokinetics and pharmacodynamics of Fingolimod. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision of the analytical method.[6][7] This application note describes a validated LC-MS/MS method for the determination of Fingolimod-P in human plasma or whole blood.

Signaling Pathway

Fingolimod is a prodrug that is converted to its active form, Fingolimod phosphate, by sphingosine kinases (SPHKs). Fingolimod-P then acts as a modulator of S1P receptors (S1PRs). The binding of Fingolimod-P to S1PR1 on lymphocytes induces receptor internalization and degradation, leading to a functional antagonism that blocks lymphocyte egress from lymph nodes.[3]

Figure 1: Simplified Fingolimod Signaling Pathway.

Experimental Protocol

This protocol outlines a general procedure for the quantification of Fingolimod phosphate in human plasma or whole blood using this compound as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

Materials and Reagents

-

Fingolimod phosphate (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma/whole blood (control matrix)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fingolimod-P and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Fingolimod-P stock solution in 50% methanol to create calibration curve standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 10 ng/mL.[7]

Sample Preparation

The following is a common protein precipitation method.[1][6]

-

Pipette 100 µL of plasma or whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (final concentration will depend on the specific method, e.g., 10 ng/mL).[1]

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow Diagram

Figure 2: Sample Preparation and Analysis Workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for specific instrumentation.

Liquid Chromatography

| Parameter | Typical Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of analytes from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Tandem Mass Spectrometry

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 - 600°C[7] |

| Ion Spray Voltage | 5500 V[7] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Fingolimod | 308.4 | 255.3 |

| This compound (IS) | 312.4 | 259.3 |

| Fingolimod-P | 388.2 | 255.3 |

| Fingolimod-P-d4 (IS) | 392.12 | 259.2 |

Note: The specific ion transitions may vary slightly depending on the instrument and optimization.[8][9]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Fingolimod and Fingolimod phosphate.

Table 1: Calibration Curve and LLOQ

| Analyte | Matrix | Linearity Range | LLOQ |

| Fingolimod | Human Plasma | 0.3 - 150 ng/mL | 0.3 ng/mL[1] |

| Fingolimod-P | Human Plasma | 1.5 - 150 ng/mL | 1.5 ng/mL[1] |

| Fingolimod | Whole Blood | 10 - 800 pg/mL | 10 pg/mL[8] |

| Fingolimod-P | Whole Blood | 50 - 5000 pg/mL | 50 pg/mL[8] |

Table 2: Accuracy and Precision

| Analyte | Matrix | QC Level | Accuracy (% Bias) | Precision (% CV) |

| Fingolimod-P | Whole Blood | Low | 0.08 - 7.00% | 2.73 - 9.31%[6] |

| Fingolimod-P | Whole Blood | Medium | 0.08 - 7.00% | 2.73 - 9.31%[6] |

| Fingolimod-P | Whole Blood | High | 0.08 - 7.00% | 2.73 - 9.31%[6] |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and robust approach for the quantification of Fingolimod phosphate in biological matrices. The protocol offers high sensitivity, accuracy, and precision, making it suitable for a variety of research and drug development applications. Adherence to the detailed experimental procedures and careful optimization of instrument parameters will ensure high-quality data for pharmacokinetic and other related studies of Fingolimod.

References

- 1. mdpi.com [mdpi.com]

- 2. doaj.org [doaj.org]

- 3. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scripps.edu [scripps.edu]

- 5. The mechanism of action of fingolimod in multiple sclerosis therapy - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]

- 6. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach [sid.ir]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

Application Note: High-Throughput Bioanalytical Method for Fingolimod Quantification in Human Whole Blood and Plasma using Liquid-Liquid Extraction and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of Fingolimod from human whole blood and plasma samples. The method employs Fingolimod-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This protocol is optimized for high-throughput analysis using LC-MS/MS and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The straightforward LLE procedure provides excellent recovery and minimal matrix effects, ensuring reliable and reproducible results.

Introduction

Fingolimod is an immunomodulating drug used for the treatment of relapsing-remitting multiple sclerosis.[1][2] Accurate measurement of Fingolimod concentrations in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This protocol describes a validated liquid-liquid extraction method coupled with LC-MS/MS for the sensitive and selective quantification of Fingolimod. The use of this compound as an internal standard corrects for variability during sample preparation and analysis, leading to highly reliable data.

Experimental Protocol

This protocol outlines the liquid-liquid extraction procedure for Fingolimod from human whole blood. Modifications for plasma samples are also noted.

Materials and Reagents

-

Fingolimod hydrochloride

-

This compound hydrochloride (Internal Standard)

-

LC-MS/MS grade Methanol

-

LC-MS/MS grade Acetonitrile

-

Ethyl Acetate

-

Ammonium Chloride

-

Deionized Water

-

Human whole blood/plasma (with K2-EDTA as anticoagulant)

Equipment

-

Vortex mixer

-

Centrifuge (capable of 4400 rpm)

-

Sample tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

-

Evaporation system (e.g., nitrogen evaporator)

-

LC-MS/MS system (e.g., API 4000 or equivalent)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fingolimod and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Fingolimod stock solution with 50% (v/v) methanol in water to prepare working standard solutions for calibration curve and quality control (QC) samples.[3]

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with the appropriate solvent to a final concentration of 10 ng/mL.[3]

Sample Preparation: Liquid-Liquid Extraction Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol.

References

Troubleshooting & Optimization

Fingolimod-d4 LC-MS/MS Signal Variability: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal variability of the internal standard, Fingolimod-d4, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound signal variability in LC-MS/MS analysis?

Signal instability for a stable isotope-labeled internal standard (SIL-IS) like this compound can arise from several factors throughout the analytical process. The most common causes include:

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, blood) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source. This is a significant issue in electrospray ionization (ESI), which is commonly used for Fingolimod analysis.[1][2]

-

Sample Preparation Inconsistencies: Variability in extraction efficiency, incomplete protein precipitation, or inconsistent sample handling can lead to differing amounts of this compound being introduced into the LC-MS/MS system.

-

Instrumental Issues: Contamination of the ion source, instability in the LC pump flow rate, or a dirty or aging mass spectrometer can all contribute to signal drift and variability.[3]

-

Mobile Phase Composition: The choice of mobile phase additives, such as formic acid or ammonium formate, can significantly impact the ionization efficiency and signal stability of Fingolimod.[4][5]

-

Carryover: Residual Fingolimod or this compound from a previous high-concentration sample injection can carry over into subsequent injections, leading to artificially high signals in blank or low-concentration samples.[6]

Q2: How can I determine if matrix effects are causing my this compound signal variability?

A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression or enhancement is occurring. This involves infusing a constant flow of a this compound solution into the mobile phase after the analytical column and before the mass spectrometer, while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates ion suppression from co-eluting matrix components.

Q3: Which sample preparation method is best for minimizing this compound signal variability?

The optimal sample preparation method depends on the biological matrix and the desired level of cleanliness versus throughput. Here's a general comparison:

-

Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective at removing matrix components, often leading to significant matrix effects.[2]

-

Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT and can provide good recovery for Fingolimod and its internal standard.

-

Solid-Phase Extraction (SPE): SPE, particularly methods like HybridSPE, provides the most thorough cleanup of the sample matrix, leading to the least matrix interference and potentially the most stable this compound signal.[2]

Refer to the data tables below for a quantitative comparison of these methods.

Troubleshooting Guides

Issue 1: Sudden or Drastic Drop in this compound Signal Intensity

Possible Causes and Solutions:

-

Cause: Clogged or contaminated LC system or mass spectrometer ion source.

-

Action: Perform a system flush and clean the ion source according to the manufacturer's protocol. A detailed protocol for ESI source cleaning is provided below.

-

-

Cause: Leak in the LC system.

-

Action: Check all fittings and connections for any signs of leakage.

-

-

Cause: Incorrect mobile phase composition.

-

Action: Verify that the mobile phases have been prepared correctly and that the correct proportions are being delivered by the LC pumps.

-

Issue 2: High Variability (%CV) in this compound Peak Area Between Injections

Possible Causes and Solutions:

-

Cause: Inconsistent sample preparation.

-

Action: Review your sample preparation workflow for any steps that could introduce variability, such as inconsistent vortexing times or evaporation to dryness. Ensure accurate and consistent pipetting of the this compound internal standard solution.

-

-

Cause: Autosampler injection issues.

-

Action: Check the autosampler for air bubbles in the syringe and ensure the injection volume is accurate and reproducible. Perform an injection precision test with a standard solution.

-

-

Cause: Matrix effects varying between samples.

-

Action: Improve sample cleanup by switching from protein precipitation to liquid-liquid extraction or solid-phase extraction. A comparison of these methods is provided in the data tables below.

-

Issue 3: Gradual Signal Drift of this compound Over a Batch of Samples

Possible Causes and Solutions:

-

Cause: Buildup of contaminants in the ion source or on the analytical column.

-

Action: Clean the ion source before starting a new batch of samples. Consider using a guard column to protect the analytical column from strongly retained matrix components.

-

-

Cause: Change in mobile phase composition over time.

-

Action: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation and changes in composition.

-

-

Cause: Temperature fluctuations in the LC or MS system.

-

Action: Ensure that the column compartment and the laboratory environment are temperature-controlled.

-

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Fingolimod Analysis

| Sample Preparation Method | Typical Recovery of Fingolimod | Matrix Effect | This compound Signal Variability (%CV) | Reference |

| Protein Precipitation (PPT) | >60% | High | Can be >15% | [2][7] |

| Liquid-Liquid Extraction (LLE) | ~80-90% | Moderate | Typically 5-15% | |

| Solid-Phase Extraction (SPE) | >90% | Low | Often <5% | [2] |

| HybridSPE | >95% | Very Low | Can be <5% | [2] |

Table 2: Effect of Mobile Phase Additives on Fingolimod Ionization

| Mobile Phase Additive | Effect on Fingolimod Signal | Recommended Concentration | Reference |

| Formic Acid | Generally provides good protonation and signal intensity in positive ESI mode. | 0.1% (v/v) | [4][5] |

| Ammonium Formate | Can improve peak shape and reduce tailing, potentially enhancing signal stability. | 5-10 mM | [4][5] |

| Ammonium Acetate | Can also be used to buffer the mobile phase and improve chromatography. | 5-10 mM | [4] |

Experimental Protocols

Protocol 1: Post-Column Infusion for a Qualitative Assessment of Matrix Effects

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement of the this compound signal.

Materials:

-

LC-MS/MS system with a T-junction for post-column infusion.

-

Syringe pump.

-

This compound standard solution (e.g., 10 ng/mL in 50:50 acetonitrile:water).

-

Blank biological matrix (e.g., plasma, blood) from at least six different sources.

-

Sample preparation reagents (e.g., acetonitrile for protein precipitation).

Procedure:

-

Prepare the blank matrix extracts using your routine sample preparation method.

-

Set up the LC-MS/MS system with your analytical method for Fingolimod.

-

Connect the syringe pump to the T-junction placed between the analytical column and the mass spectrometer's ion source.

-

Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

-

Allow the this compound signal to stabilize, which should result in a steady baseline in the mass spectrometer.

-

Inject a prepared blank matrix extract onto the LC column.

-

Monitor the this compound signal (MRM transition) throughout the chromatographic run.

-

Any significant drop in the baseline signal indicates ion suppression at that retention time. An increase in the baseline signal indicates ion enhancement.

-

Repeat the injection with blank matrix extracts from different sources to assess the variability of the matrix effect.

Protocol 2: General ESI Source Cleaning Procedure

Objective: To remove contamination from the electrospray ionization (ESI) source to restore signal intensity and stability.

Materials:

-

Manufacturer's guide for your specific mass spectrometer.

-

Lint-free swabs and wipes.

-

HPLC-grade methanol, isopropanol, and water.

-

Appropriate personal protective equipment (gloves, safety glasses).

Procedure:

-

Safety First: Follow the manufacturer's instructions for venting the mass spectrometer and powering down the instrument. Ensure the ion source has cooled to room temperature before handling.

-

Disassembly: Carefully remove the ion source components as outlined in the instrument manual. This typically includes the spray shield, capillary, and other front-end optics.

-

Cleaning:

-

Wipe down the surfaces of the ion source housing with a lint-free cloth dampened with 50:50 methanol:water.

-

Clean the spray shield and other removable metal parts by sonicating them in a sequence of solvents: first in a mild detergent solution, followed by rinses with water, then methanol, and finally isopropanol.

-

If sonication is not possible, wipe the parts thoroughly with lint-free swabs soaked in the cleaning solvents.

-

For the ESI probe, follow the manufacturer's specific instructions for cleaning the nebulizer and capillary. This may involve gentle wiping or flushing with appropriate solvents.

-

-

Drying: Ensure all components are completely dry before reassembly. You can use a gentle stream of nitrogen gas to aid in drying.

-

Reassembly: Carefully reassemble the ion source components according to the manufacturer's guide.

-

System Startup: Pump down the mass spectrometer and allow sufficient time for the vacuum to stabilize.

-

Performance Check: Infuse a standard solution of a known compound (e.g., reserpine or your this compound standard) to check for signal intensity and stability.

Mandatory Visualizations

Caption: Troubleshooting workflow for this compound signal variability.

Caption: Comparison of sample preparation methods and their impact on matrix effects.

References

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]

- 4. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]

- 5. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. halocolumns.com [halocolumns.com]

- 7. researchgate.net [researchgate.net]

Minimizing matrix effects on Fingolimod-d4 ionization

Welcome to the technical support center for the bioanalysis of Fingolimod and its deuterated internal standard, Fingolimod-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification in their LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the ionization of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, blood).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] For this compound, which is used as an internal standard, matrix effects can impact its signal and, consequently, the accuracy of the quantification of the target analyte, Fingolimod.[1] However, because this compound is a stable isotope-labeled (SIL) internal standard, it co-elutes with Fingolimod and experiences very similar matrix effects. This allows the ratio of the analyte to the internal standard to remain consistent, thus compensating for these effects and enabling more reliable quantification.[2]

Q2: Why is this compound used as an internal standard for Fingolimod analysis?

A2: this compound is the ideal internal standard for Fingolimod quantification for several reasons:

-

Similar Physicochemical Properties: As a deuterated analog, its chemical structure and properties are nearly identical to Fingolimod.

-

Co-elution: It co-elutes with Fingolimod under typical chromatographic conditions.[3][4]

-

Compensates for Matrix Effects: It experiences similar ionization suppression or enhancement as the analyte, allowing for effective correction of matrix-related signal variations.[1][2]

-

Accounts for Extraction Variability: It mimics the behavior of Fingolimod during sample preparation, correcting for inconsistencies in extraction recovery.

Q3: What are the most common sources of matrix effects in Fingolimod bioanalysis?

A3: The most common sources of matrix effects in biological samples like plasma and whole blood are:

-

Phospholipids: These are abundant in cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI).

-

Salts and Buffers: High concentrations of salts can interfere with the ionization process.

-

Proteins: Although most are removed during sample preparation, residual proteins can still cause interference.

-

Metabolites: Endogenous and exogenous metabolites can co-elute with the analyte and affect its ionization.[5]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for both Fingolimod and this compound.

| Possible Cause | Troubleshooting Step |

| Inadequate Sample Cleanup | Endogenous matrix components, particularly phospholipids, may be co-eluting with your analytes. Improve your sample preparation method. Consider switching from protein precipitation (PPT) to a more robust technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[5] |

| Chromatographic Co-elution | The chromatographic method may not be adequately separating Fingolimod and its internal standard from matrix interferences. Optimize the chromatographic conditions by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a biphenyl column) to improve separation.[2][6] |

| High Sample Concentration | Injecting a high concentration of the sample can overload the mass spectrometer and exacerbate matrix effects. Try diluting the sample extract to reduce the amount of matrix components introduced into the system.[1][7] |

Issue 2: The peak area ratio of Fingolimod to this compound is inconsistent across my samples.

| Possible Cause | Troubleshooting Step |

| Differential Matrix Effects | Although this compound is designed to track the analyte, severe and variable matrix effects between different sample lots can still lead to inconsistencies. Evaluate the matrix effect across at least six different lots of blank matrix to assess variability.[4] If significant lot-to-lot variability is observed, further optimization of sample cleanup and chromatography is necessary. |

| Internal Standard Stability | Ensure the stability of the this compound working solution and its stability in the processed samples. Perform stability assessments under relevant storage conditions. |

| Incorrect Internal Standard Concentration | Verify the concentration of the this compound spiking solution. An incorrect concentration can lead to inaccurate ratios. Prepare fresh working solutions and re-evaluate. |

Issue 3: I am seeing poor recovery for Fingolimod and this compound during sample preparation.

| Possible Cause | Troubleshooting Step |

| Suboptimal Extraction Parameters (LLE) | The choice of extraction solvent, pH, and mixing time can significantly impact recovery. For Fingolimod, which is a basic compound, ensure the sample pH is adjusted to an appropriate level to facilitate its extraction into an organic solvent like ethyl acetate.[3] |

| Inefficient Elution (SPE) | The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent. Test different elution solvents or increase the elution solvent volume. |

| Analyte Binding | Fingolimod may bind to plasticware. Using low-binding tubes and pipette tips can help mitigate this issue. |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Fingolimod and this compound from Whole Blood

This protocol is adapted from a validated bioanalytical method.[3][4]

-

Sample Aliquoting: Pipette 1.0 mL of whole blood (calibrator, QC, or unknown sample) into a labeled polypropylene tube.

-

Internal Standard Spiking: Add 70 µL of this compound working solution (e.g., 10 ng/mL in methanol) to each tube, except for the blank matrix.

-

Vortexing: Vortex the samples for 10 seconds.

-

Extraction: Add 5.0 mL of ethyl acetate.

-

Shaking: Shake the tubes for 3 minutes using a mechanical shaker.

-

Centrifugation: Centrifuge the samples at 4400 rpm for 5 minutes.

-

Freezing and Transfer: Freeze the aqueous (lower) layer at -20°C. Decant the supernatant (organic layer) into a clean, labeled glass tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of compressed air in a water bath at 35°C.

-

Reconstitution: Reconstitute the dried residue with 170 µL of the mobile phase.

-

Vortexing and Transfer: Vortex for 2 minutes and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Fingolimod from Human Plasma

This protocol is based on a method with reported minimal matrix effect.[8][9]

-

Sample Aliquoting: Pipette a known volume of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add the this compound internal standard.

-

Precipitation: Add three volumes of cold acetonitrile.

-

Vortexing: Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques and Reported Recoveries

| Technique | Matrix | Analyte | Reported Recovery (%) | Reference |

| Protein Precipitation & SPE | Human Blood | Fingolimod | 98.39 - 99.54 | [6] |

| Liquid-Liquid Extraction | Whole Blood | Fingolimod | Not explicitly stated, but method was successfully validated | [3][4] |

| Protein Precipitation | Human Plasma | Fingolimod | > 60% | [8][9] |

Table 2: LC-MS/MS Parameters from a Validated Method for Fingolimod in Whole Blood [3][4]

| Parameter | Value |

| LC Column | Fortis UniverSil Cyano |

| Mobile Phase | Not specified, but reconstituted in mobile phase |

| Flow Rate | Not specified |

| Run Time | 2 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Fingolimod) | m/z 308.4 → 255.3 |

| MRM Transition (this compound) | m/z 312.4 → 259.3 |

| Linearity Range | 12 - 1200 pg/mL |

Visualizations

Caption: General workflow for this compound bioanalysis.

Caption: Troubleshooting decision tree for matrix effects.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. longdom.org [longdom.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. doaj.org [doaj.org]

Dealing with Fingolimod-d4 contamination in blank samples

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating Fingolimod-d4 contamination in blank samples during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of Fingolimod, an immunosuppressive drug. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS).[1][2] An internal standard is a compound with similar physicochemical properties to the analyte (in this case, Fingolimod) that is added to all samples, calibrators, and quality controls at a known concentration. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.

Q2: We are observing a significant this compound signal in our blank samples. What are the acceptable limits for carryover of an internal standard?

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for acceptable carryover in bioanalytical methods. Generally, the response of the internal standard in a blank sample should not exceed 5% of the response of the internal standard at the lower limit of quantitation (LLOQ).[1] For the analyte itself, the carryover in a blank sample should not be greater than 20% of the LLOQ.

Q3: What are the common sources of this compound contamination in blank samples?

This compound contamination can originate from several sources within the laboratory and the analytical system. These can be broadly categorized as:

-

Autosampler Contamination: This is the most common source of carryover. Residual this compound from a high-concentration sample can adhere to the needle, syringe, injection port, or valve of the autosampler and be introduced into a subsequent blank injection.

-

LC System Contamination: Contamination can occur in various parts of the liquid chromatography system, including tubing, fittings, frits, and the analytical column itself.

-

MS Ion Source Contamination: The ion source of the mass spectrometer can become contaminated over time, leading to a persistent background signal.

-

Contaminated Reagents and Solvents: The solvents used for mobile phases, sample reconstitution, or as wash solutions can become contaminated with this compound.

-

Improperly Cleaned Glassware and Labware: Reusable glassware, pipette tips, and other laboratory consumables can be a source of contamination if not cleaned thoroughly.

-

Stock Solution Preparation and Storage: Cross-contamination can occur during the preparation of stock and working solutions if proper laboratory practices are not followed.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound contamination in your blank samples.

Step 1: Initial Assessment and Confirmation

The first step is to confirm the presence and extent of the contamination.

-